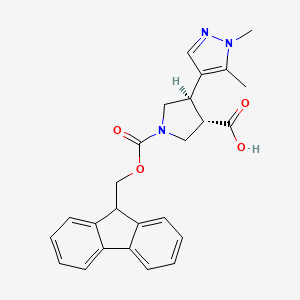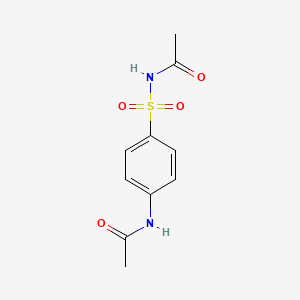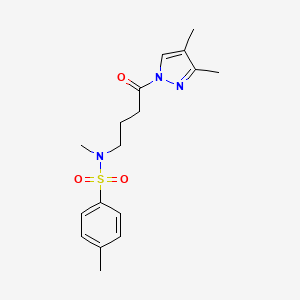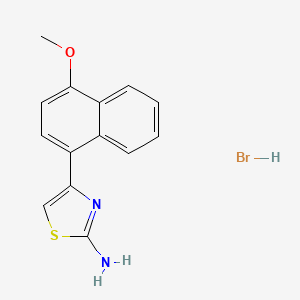![molecular formula C23H19ClFN3O3S B2438343 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1031619-40-5](/img/structure/B2438343.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide” is a complex organic molecule. Its molecular formula is C23H19ClFN3O3S and it has an average mass of 471.932 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a benzothiadiazin ring, a fluorophenyl group, and an acetamide group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a molecular weight of 471.932 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the retrieved data.Scientific Research Applications
Potential Pesticide Applications
Research on derivatives closely related to the specified compound has shown potential applications as pesticides. Studies involving N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities, have been characterized by X-ray powder diffraction, indicating their potential use in agricultural settings as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of benzothiazolinone acetamide analogs has demonstrated their ability to act as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light-harvesting efficiency and free energy of electron injection. These compounds also exhibited non-linear optical (NLO) activity, making them candidates for photovoltaic applications. Additionally, molecular docking studies on these compounds have provided insights into their ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), which could inform future therapeutic applications (Mary et al., 2020).
Anticancer Potential
Sulfonamide derivatives, including those structurally related to the compound , have shown cytotoxic activity against breast and colon cancer cell lines in vitro. This research indicates a potential pathway for developing novel anticancer therapies based on modifications of this compound's structure to target specific cancer types more effectively (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Metabolic Stability Improvements in Drug Design
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of analogs with improved metabolic stability, essential for enhancing the pharmacokinetic profiles of therapeutic agents. By examining 6,5-heterocyclic analogues as alternatives to benzothiazole rings, researchers have identified compounds with similar in vitro potency and in vivo efficacy, with minimal metabolic deacetylation, suggesting paths for optimizing drug design for better clinical outcomes (Stec et al., 2011).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-14-7-9-20(15(2)11-14)26-22(29)13-28-27-23(17-5-3-4-6-19(17)25)18-12-16(24)8-10-21(18)32(28,30)31/h3-12H,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYIETCOMPWCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2438267.png)
![4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2438268.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2438269.png)
![7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2438271.png)
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2438272.png)
![Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2438273.png)




